3-(3,5-Di-tert-butylphenyl)prop-2-ynal
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Overview
Description
3-(3,5-Di-tert-butylphenyl)prop-2-ynal is an organic compound with the molecular formula C17H22O It is characterized by the presence of a propynal group attached to a phenyl ring substituted with two tert-butyl groups at the 3 and 5 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-Di-tert-butylphenyl)prop-2-ynal typically involves the reaction of 3,5-di-tert-butylbenzaldehyde with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The resulting product is then purified through column chromatography to obtain the desired compound .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(3,5-Di-tert-butylphenyl)prop-2-ynal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the propynal group to an alcohol or alkane using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, where the tert-butyl groups provide steric hindrance, influencing the regioselectivity of the reaction.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a palladium catalyst
Substitution: Halogens (e.g., bromine), nitrating agents (e.g., nitric acid)
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, alkanes
Substitution: Halogenated or nitrated derivatives
Scientific Research Applications
3-(3,5-Di-tert-butylphenyl)prop-2-ynal has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the development of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism of action of 3-(3,5-Di-tert-butylphenyl)prop-2-ynal involves its interaction with specific molecular targets and pathways. The compound’s propynal group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. Additionally, the phenyl ring’s tert-butyl groups can influence the compound’s lipophilicity and membrane permeability, affecting its distribution and efficacy within biological systems .
Comparison with Similar Compounds
Similar Compounds
3,5-Di-tert-butylbenzaldehyde: A precursor in the synthesis of 3-(3,5-Di-tert-butylphenyl)prop-2-ynal.
3,5-Di-tert-butylphenol: Shares the tert-butyl-substituted phenyl ring but lacks the propynal group.
3,5-Di-tert-butylbenzoic acid: An oxidation product of 3,5-Di-tert-butylbenzaldehyde.
Uniqueness
This compound is unique due to its combination of a propynal group and a sterically hindered phenyl ring.
Properties
CAS No. |
192812-12-7 |
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Molecular Formula |
C17H22O |
Molecular Weight |
242.36 g/mol |
IUPAC Name |
3-(3,5-ditert-butylphenyl)prop-2-ynal |
InChI |
InChI=1S/C17H22O/c1-16(2,3)14-10-13(8-7-9-18)11-15(12-14)17(4,5)6/h9-12H,1-6H3 |
InChI Key |
LYFGTVPEJMUNCP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1)C#CC=O)C(C)(C)C |
Origin of Product |
United States |
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